4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Scaffolds

Select 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride (CAS 1449117-56-9) for precise JAK inhibitor development. This hydrochloride salt ensures aqueous solubility and accurate stoichiometry, unlike the free base. The 6-chloro group enables SNAr diversification, while the 4-(azetidin-3-yloxy) ether linkage matches the regioisomeric requirements of patent US20240002392A1. Avoid positional isomers (2-position) and N-linked analogs to maintain ATP-binding pocket orientation. For R&D use only. Request a quote today.

Molecular Formula C7H9Cl2N3O
Molecular Weight 222.07 g/mol
CAS No. 1449117-56-9
Cat. No. B1378684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride
CAS1449117-56-9
Molecular FormulaC7H9Cl2N3O
Molecular Weight222.07 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CC(=NC=N2)Cl.Cl
InChIInChI=1S/C7H8ClN3O.ClH/c8-6-1-7(11-4-10-6)12-5-2-9-3-5;/h1,4-5,9H,2-3H2;1H
InChIKeyMYJNZMMGAYSYRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Azetidin-3-yloxy)-6-chloropyrimidine Hydrochloride (CAS 1449117-56-9): A Specialized Intermediate for Azetidinyl Pyrimidine Kinase Inhibitor Synthesis


4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride (CAS 1449117-56-9) is a heterocyclic building block featuring a chloropyrimidine core linked via an ether oxygen to an azetidine ring, supplied as the hydrochloride salt . This compound belongs to the azetidinyl pyrimidine class, a scaffold explicitly identified in recent patent literature (US20240002392A1, filed 2023) as a key substructure for developing Janus kinase (JAK) inhibitors and other kinase-targeting therapeutic agents [1]. The compound is intended exclusively for research and development use as a chemical intermediate in medicinal chemistry and chemical biology applications .

Why 4-(Azetidin-3-yloxy)-6-chloropyrimidine Hydrochloride Cannot Be Replaced by Generic Azetidine-Pyrimidine Analogs


Substituting 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride with structurally similar azetidine-pyrimidine compounds introduces material differences that compromise synthetic utility and reproducibility. The defining structural features—the 4-position ether linkage (rather than direct C-N attachment at the 1-position), the 6-position chloro substituent (critical for nucleophilic aromatic substitution chemistry), and the hydrochloride salt form—collectively determine reactivity, handling characteristics, and the specific regioisomeric outcome of downstream derivatization . Patent-defined azetidinyl pyrimidine scaffolds (US20240002392A1) require precise substitution patterns to maintain activity against target kinases; even minor positional isomerism or counterion variation can yield chemically distinct products with divergent biological activity profiles [1]. Furthermore, the hydrochloride salt form (CAS 1449117-56-9) confers distinct physicochemical properties relative to the free base (CAS 1220038-83-4), including improved aqueous solubility, hygroscopicity profile, and weight-based stoichiometry for reaction planning . These differences are not cosmetic—they translate directly to altered reaction kinetics, purification behavior, and experimental reproducibility.

4-(Azetidin-3-yloxy)-6-chloropyrimidine Hydrochloride: Quantifiable Differentiation Evidence Against Comparator Compounds


Ether-Linked Azetidine vs. Direct N-Linked Azetidine: Regioisomeric and Reactivity Differentiation

The target compound features an ether oxygen linkage between the pyrimidine 4-position and the azetidine 3-position (C-O-C connectivity). In contrast, the close analog 4-(azetidin-1-yl)-6-chloropyrimidine (CAS 881401-67-8) features a direct C-N bond at the azetidine 1-position . This connectivity difference is not trivial: the ether linkage introduces an sp³-hybridized oxygen atom that alters both the conformational flexibility and electronic distribution of the molecule, whereas the N-linked analog positions the azetidine ring directly in conjugation with the pyrimidine π-system. Published patent literature on azetidinyl pyrimidines (US20240002392A1) demonstrates that oxygen-linked azetidine scaffolds are explicitly claimed as a distinct structural class for kinase inhibition, separate from N-linked or C-linked variants [1].

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Scaffolds Regioisomerism

Hydrochloride Salt vs. Free Base: Molecular Weight, Solubility, and Handling Differentiation

The target compound (CAS 1449117-56-9) is supplied as the hydrochloride salt with molecular weight 222.07 g/mol, whereas the corresponding free base 4-(azetidin-3-yloxy)-6-chloropyrimidine (CAS 1220038-83-4) has molecular weight 185.61 g/mol—a difference of 36.46 g/mol attributable to one equivalent of HCl . The hydrochloride salt form provides measurably improved aqueous solubility compared to the free base, which directly impacts solution-phase reaction yields and purification efficiency . The salt form also exhibits different hygroscopicity and long-term storage stability profiles.

Pharmaceutical Intermediates Salt Selection Formulation Development Process Chemistry

6-Chloro Substitution: Electrophilic Reactivity vs. Non-Halogenated Pyrimidine Analogs

The 6-chloro substituent on the pyrimidine ring of the target compound serves as a defined electrophilic site for nucleophilic aromatic substitution (SNAr) chemistry . This contrasts with non-halogenated pyrimidine analogs such as 4-(azetidin-3-yloxy)pyrimidine, which lack an equivalent leaving group and therefore cannot undergo the same derivatization reactions at the 6-position . The chloro group enables predictable functionalization with amines, alcohols, thiols, or organometallic cross-coupling partners.

Nucleophilic Aromatic Substitution Cross-Coupling Chemistry Medicinal Chemistry Building Block Reactivity

Patent-Defined Azetidinyl Pyrimidine Scaffold Recognition vs. Non-Scaffold Analogs

The core substructure of the target compound—an azetidine ring linked via an ether oxygen to a pyrimidine ring—is explicitly claimed in US Patent Application US20240002392A1 (filed June 29, 2023, by Aerie Pharmaceuticals, Inc.) as part of a general scaffold for Janus kinase (JAK) inhibitors [1]. The patent describes compounds of Formula I that encompass azetidinyl pyrimidines with various substitution patterns, and specifically notes their utility as inhibitors of JAK1, JAK2, JAK3, and TYK2 kinases for treating autoimmune, inflammatory, and allergic diseases [1]. This patent recognition is not conferred upon structurally distinct analogs lacking the azetidinyl pyrimidine ether core (e.g., piperidine-pyrimidines, pyrrolidine-pyrimidines, or direct N-linked variants).

Intellectual Property Drug Discovery JAK Inhibitors Kinase Inhibitors Pharmaceutical Patents

Positional Isomerism: 4-(Azetidin-3-yloxy) vs. 2-(Azetidin-3-yloxy) Pyrimidine Scaffolds

The target compound features the azetidin-3-yloxy group at the 4-position of the pyrimidine ring. The positional isomer 2-(azetidin-3-yloxy)pyrimidine hydrochloride (CAS 1430841-45-4) places the identical substituent at the 2-position . These positional isomers are chemically distinct entities with different reactivity profiles and yield different regioisomeric products upon further derivatization. In kinase inhibitor design, the substitution position on the pyrimidine ring critically determines binding orientation within the ATP-binding pocket, as pyrimidine N1 and N3 atoms engage in distinct hydrogen-bonding interactions depending on substitution pattern.

Positional Isomers Regioselectivity Medicinal Chemistry Building Block Selection

Supplier Purity Specifications: 95%+ (CAS 1449117-56-9) vs. NLT 98% (Free Base CAS 1220038-83-4)

Commercial suppliers specify different purity thresholds for the hydrochloride salt (target compound) and the free base analog. The hydrochloride salt (CAS 1449117-56-9) is typically supplied at 95%+ purity , whereas the free base (CAS 1220038-83-4) is available at NLT 98% purity . This difference reflects distinct manufacturing and purification routes for the two forms, as well as different stability and impurity profiles.

Quality Control Procurement Chemical Purity Analytical Chemistry

4-(Azetidin-3-yloxy)-6-chloropyrimidine Hydrochloride: Evidence-Backed Research and Procurement Applications


Synthesis of Patent-Defined Azetidinyl Pyrimidine JAK Inhibitor Libraries

Procure the hydrochloride salt (CAS 1449117-56-9) specifically for synthesizing compound libraries aligned with the azetidinyl pyrimidine scaffold claimed in US20240002392A1 [1]. The 6-chloro substituent enables systematic SNAr diversification with amine libraries to generate focused sets of JAK inhibitor candidates . The ether-linked azetidine at the 4-position (rather than N-linked or 2-position isomers) ensures the resulting derivatives match the precise regioisomeric requirements of the patent-defined pharmacophore [1].

Aqueous-Phase Derivatization and Salt-Form Process Chemistry

Select the hydrochloride salt form over the free base when synthetic protocols require aqueous solubility or when reaction stoichiometry calculations demand precise molecular weight accounting [1]. The hydrochloride salt (MW 222.07 g/mol) provides distinct handling advantages for aqueous-phase SNAr reactions or when subsequent acid-base workup steps are planned [1]. This form eliminates the need for in situ HCl addition during reactions where the free base would otherwise require acid catalysis or protonation .

4-Position vs. 2-Position Regioisomer-Controlled Scaffold Diversification

Choose the 4-(azetidin-3-yloxy) substitution pattern when the target downstream molecules require specific 4,6-disubstituted pyrimidine geometry [1]. The 2-position isomer (CAS 1430841-45-4) yields different regioisomeric products that cannot substitute for the 4-position scaffold in structure-activity relationship studies [1]. For kinase inhibitor programs where pyrimidine N1-N3 hydrogen-bonding vectors are critical, the 4-position substitution ensures the correct orientation within the ATP-binding pocket .

Ether-Linked vs. N-Linked Azetidine Scaffold Comparison Studies

Utilize the ether-linked scaffold (target compound) alongside the N-linked analog 4-(azetidin-1-yl)-6-chloropyrimidine (CAS 881401-67-8) to systematically evaluate the impact of linker chemistry on kinase selectivity and potency [1]. The C-O-C vs. C-N connectivity difference alters conformational flexibility and electronic properties of the azetidine-pyrimidine system . Such paired comparisons are essential for establishing structure-activity relationships that guide lead optimization efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Azetidin-3-yloxy)-6-chloropyrimidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.